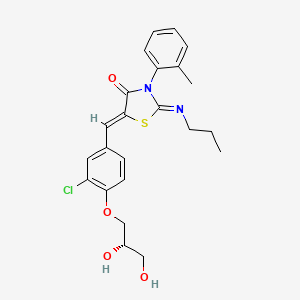

(Z)-5-((Z)-3-chloro-4-((S)-2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one

Description

(Z)-5-((Z)-3-Chloro-4-((S)-2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one (CAS: 854107-55-4) is a thiazolidinone derivative with a complex stereochemical architecture. Its molecular formula is C₂₃H₂₅ClN₂O₄S, and it features a (Z,Z)-configured benzylidene group, a 3-chloro-4-(S)-2,3-dihydroxypropoxy substituent, and an o-tolyl moiety at position 3 of the thiazolidinone core . This compound is stored under controlled conditions (2–8°C) due to its sensitivity to environmental factors .

Pharmacological Relevance: The compound acts as a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, making it a candidate for autoimmune and inflammatory therapies. It is often combined with fumarate derivatives to enhance therapeutic efficacy .

Properties

IUPAC Name |

(5Z)-5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAUOXUZGSBGDU-KDFPNGMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@H](CO)O)Cl)/S1)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-((Z)-3-chloro-4-((S)-2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-one compounds are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Structural Features

The compound's structure features a thiazolidinone ring system modified with various substituents that influence its biological activity. Key structural components include:

- Thiazolidinone core : Central to its biological function.

- Chlorophenyl substituent : Enhances antimicrobial and anticancer properties.

- Dihydroxypropoxy group : Potentially increases solubility and bioavailability.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation.

Case Study : A recent study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involved the inhibition of specific enzymes associated with tumor growth.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| E. coli | 26 | Ampicillin |

| S. aureus | 25 | Penicillin |

Research findings indicate that the presence of the chlorophenyl group significantly enhances antibacterial activity. For instance, the derivative with a chlorophenyl substituent showed an inhibition percentage of 91.66% against Staphylococcus aureus .

Antidiabetic Effects

Thiazolidinone derivatives are recognized for their antidiabetic properties, particularly through their action as agonists for peroxisome proliferator-activated receptor gamma (PPARγ). These compounds can improve insulin sensitivity and glucose metabolism.

Mechanism of Action : The compound enhances glucose uptake in adipocytes and muscle cells while reducing hepatic glucose production. This dual action contributes to its potential as a therapeutic agent for type 2 diabetes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest favorable absorption characteristics with moderate bioavailability. However, toxicity assessments are essential to ensure safety in clinical applications.

Chemical Reactions Analysis

Table 1: Reaction Steps and Conditions

Impurity Control and Optimization

Critical impurities arise during synthesis, particularly (2Z,5Z)-5-(3-chloro-4-((1,3-dihydroxypropan-2-yl)oxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one , which forms due to incomplete stereochemical control.

Table 2: Impurity Levels During Scale-Up

Mechanistic Insights

-

Knoevenagel Condensation : The aldehyde group of (R)-3-chloro-4-(2,3-dihydroxypropoxy)-benzaldehyde reacts with the active methylene group of 2-[(Z)-propylimino]-3-o-tolyl-thiazolidin-4-one under basic conditions, forming a conjugated enone system .

-

Stereochemical Control : The (Z,Z)-configuration is maintained via kinetic control using sodium acetate in ethanol, preventing isomerization to the (E,E)-form .

Analytical Characterization

This synthesis strategy balances efficiency and purity, enabling large-scale production for therapeutic use.

Comparison with Similar Compounds

Key Observations :

Pharmacological and Physicochemical Properties

Key Observations :

Crystallographic and Stability Comparisons

highlights that substituents like hydroxy groups on the benzylidene moiety influence crystal packing via hydrogen bonding. For example, the target compound’s dihydroxypropoxy group may enhance solubility in polar solvents compared to non-hydroxylated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-5-((Z)-3-chloro-4-((S)-2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one?

- Method : Utilize a multi-step condensation approach. First, react 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2 hours). Subsequent recrystallization from DMF-ethanol yields intermediates. Stereochemical control for the (Z,Z)-configuration requires careful selection of reaction conditions (e.g., temperature, base strength) to avoid isomerization .

- Key Reagents : Sodium acetate for pH control, DMF as a polar aprotic solvent, and acetic acid for protonation during condensation .

Q. How can the compound’s purity and stereochemistry be validated post-synthesis?

- Method : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry. For example, NOESY can confirm the (Z)-configuration of the benzylidene and propylimino groups by detecting spatial proximity of protons .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ for NMR analysis, as these solvents stabilize thiazolidinone derivatives .

Q. What storage conditions are critical for maintaining compound stability?

- Method : Store under inert gas (argon or nitrogen) in sealed vials at 2–8°C to prevent hydrolysis of the thiazolidinone ring or oxidation of the dihydroxypropoxy group. Avoid exposure to light, as UV radiation may induce [E/Z] isomerization .

Q. How should researchers screen for initial biological activity (e.g., antimicrobial or anticancer properties)?

- Method : Use standardized assays like broth microdilution (for antimicrobial activity) or MTT assays (for cytotoxicity). Compare results against structurally related thiazolidinones, such as 5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one, which exhibits IC₅₀ values in the 10–50 µM range against cancer cell lines .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production without compromising stereochemical integrity?

- Method : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (from 2 hours to 20–30 minutes) and improve yield (from ~60% to >85%). Use catalytic amounts of K₂CO₃ in acetonitrile to minimize side reactions, as demonstrated in analogous thiazolidinone syntheses .

- Data Contradiction : Some protocols report reduced stereoselectivity under microwave conditions. Mitigate this by pre-optimizing solvent polarity (e.g., DMF > ethanol) and base strength (NaOH vs. NaHCO₃) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer potency)?

- Method : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the o-tolyl or propylimino groups. For example, replacing the chloro substituent with a trifluoromethyl group (as in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives) enhances lipophilicity and membrane permeability, potentially altering target specificity .

- Case Study : In one study, thiazolidinones with azo linkages showed 4-fold higher antimicrobial activity but reduced anticancer potency due to steric hindrance at the target site .

Q. What advanced analytical techniques are required to characterize degradation products under physiological conditions?

- Method : Use LC-MS/MS with collision-induced dissociation (CID) to identify hydrolysis products (e.g., thiazolidinone ring opening) in simulated gastric fluid (pH 2.0) or plasma (pH 7.4). Compare fragmentation patterns with reference standards like 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one .

Q. How can computational modeling predict interactions with biological targets (e.g., hemoglobin subunits)?

- Method : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) against hemoglobin subunits (PDB: 1HHO). Prioritize residues like His58 (α-subunit) and Lys66 (β-subunit), which form hydrogen bonds with the dihydroxypropoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.